4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves allylic rearrangement-substitution reactions, as demonstrated in the synthesis of alkyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranosides, which are obtained from 3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol through treatment with alcohols and stannic chloride as a catalyst (Grynkiewicz, Priebe, & Zamojski, 1979). Such methods highlight the potential pathways for synthesizing 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide, emphasizing the importance of allylic rearrangement in the synthesis of complex organic molecules.
Molecular Structure Analysis
X-ray diffraction methods have been extensively used to investigate the molecular structure of similar compounds, revealing detailed conformational data. For instance, the crystal and molecular structures of compounds like 6-O-acetyl-2,3,4-trideoxy-α-DL-glycero-hex-2-enopyranose have been elucidated, providing insights into their half-chair conformations and the arrangements of acetyl groups (Krajewski et al., 1984). Such analyses are crucial for understanding the three-dimensional structure of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide.
Chemical Reactions and Properties
The chemical behavior of related compounds under various conditions can provide insights into the reactions and properties of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide. For example, the transformation mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol in water has been studied, showing the formation of unsaturated compounds with cyclic and open-chain structures (Madaj et al., 1996). This indicates how structural changes can affect the chemical properties and reactivity of such compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are key to understanding the behavior of organic compounds in different environments. Research on similar compounds, like the crystal structure analysis of 3-O-(6-O-acetyl-2,3,4-trideoxy-α-L-glycero-hex-2-enopyranosyl)-1,2;5,6-di-O-isopropylidene-α-D-glucofuranose, offers valuable data on their physical characteristics, aiding in the prediction of those for 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide (Krajewski et al., 1984).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for further functionalization, are crucial for the application of organic compounds. Studies on related compounds provide a foundation for understanding these aspects, as seen in the synthesis and reactivity of alkyl 3,4,6-tri-O-acetyl-2-deoxy-2-hydroxyimino-α-D-arabino- and-lyxo-hexopyranosides, which exhibit specific reactivity patterns useful for further synthetic applications (Mackor et al., 1980).
Scientific Research Applications
Hydroformylation and Oxidation Reactions : This compound is utilized in hydroformylation reactions, as seen in the synthesis of various anhydrodeoxy derivatives. For example, hydroformylation of 3,4-di-O-acetyl-d-xylal yields compounds like 4,5-di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-d-lyxo-hexose, demonstrating its relevance in synthetic carbohydrate chemistry (Rosenthal et al., 1964).
Synthesis of Alkyl Dideoxy-Derivatives : The compound is integral in the synthesis of alkyl dideoxy derivatives. For instance, treatment of related tri-O-acetyl compounds with alcohols and stannic chloride facilitates the formation of alkyl dideoxy derivatives, indicating its utility in complex organic synthesis (Grynkiewicz et al., 1979).
Transformations in Dimethylformamide : This compound exhibits interesting behavior in dimethylformamide, transforming into monomeric forms that can further react to form various derivatives. This highlights its versatility in chemical transformations (Lemieux et al., 1973).
Stereochemistry Analysis in Hydroformylation : Studies on this compound have contributed to understanding the stereochemistry of hydroformylation reactions, particularly in the synthesis of epimeric anhydrodeoxyheptitols (Rosenthal & Koch, 1965).
C-Glycosyltetrazole Synthesis : This compound is used in the synthesis of C-glycosyltetrazoles, which are potential inhibitors in various biochemical pathways. This showcases its applicability in medicinal chemistry and drug development (Buchanan et al., 1992).
Fluorination in Aqueous Media : The compound's derivatives are used in fluorination reactions, highlighting its use in creating fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Diksic & Jolly, 1986).
properties
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-6-carbamoyl-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-6(15)19-5-11-12(21-8(3)17)9(20-7(2)16)4-10(22-11)13(14)18/h4,9,11-12H,5H2,1-3H3,(H2,14,18)/t9-,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVLXMVOLKHALG-YUSALJHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=C(O1)C(=O)N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(O1)C(=O)N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466671 |
Source
|
Record name | 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |
CAS RN |
183233-11-6 |
Source
|
Record name | 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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